(2,6-Dimethoxy-4-methylphenyl)methanol

Description

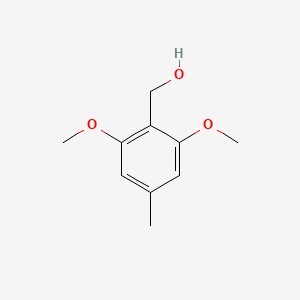

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxy-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOYONABQLHLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641043 | |

| Record name | (2,6-Dimethoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875664-51-0 | |

| Record name | (2,6-Dimethoxy-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875664-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of 2,6 Dimethoxy 4 Methylphenyl Methanol

Classical Synthetic Routes to (2,6-Dimethoxy-4-methylphenyl)methanol

Classical routes rely on foundational reactions in organic chemistry. These methods are often characterized by their predictability and the use of readily available reagents.

The direct synthesis of benzyl (B1604629) alcohols through the reaction of phenols with formaldehyde (B43269) is a well-known process, often referred to as hydroxymethylation. This electrophilic aromatic substitution typically occurs under basic or acidic conditions, where formaldehyde or its equivalent acts as the electrophile to install a hydroxymethyl (-CH₂OH) group onto the aromatic ring.

However, for the synthesis of this compound, this route is not prominently documented in the surveyed literature. A plausible precursor for such a reaction would be 1,3-dimethoxy-5-methylbenzene. The reaction would involve the direct hydroxymethylation of this substrate. While syntheses starting from substituted phenols like 2,6-dimethoxyphenol (B48157) with formaldehyde are reported, they lead to the formation of other isomers, such as 2,6-dimethoxy-4-(hydroxymethyl)phenol, rather than the target compound. prepchem.com

A highly reliable and common method for synthesizing this compound is through the reduction of the corresponding aldehyde (2,6-dimethoxy-4-methylbenzaldehyde) or carboxylic acid (2,6-dimethoxy-4-methylbenzoic acid). This approach utilizes standard reducing agents to convert the carbonyl or carboxyl group into a primary alcohol.

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. masterorganicchemistry.com Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. masterorganicchemistry.comyoutube.com Lithium aluminum hydride is a much stronger reducing agent, capable of reducing not only aldehydes but also carboxylic acids and esters to primary alcohols. youtube.com It requires anhydrous conditions, typically using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. youtube.com

The general scheme for these reductions is presented below:

Table 1: Reduction of 2,6-Dimethoxy-4-methylbenzaldehyde (B1593637)

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 0°C to Room Temperature | This compound |

Table 2: Reduction of 2,6-Dimethoxy-4-methylbenzoic Acid

| Reagent | Solvent | Typical Conditions | Product |

|---|

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, their application for the direct synthesis of this compound from simpler precursors is not a commonly reported pathway in the chemical literature. Most palladium-catalyzed reactions involving benzyl alcohols use them as starting materials for further transformations rather than as the synthetic target of a coupling reaction. Therefore, this method is not considered a standard or applicable route for the preparation of this specific compound.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing reaction times and energy input. Key parameters for optimization include the choice of catalyst, temperature, pressure, and solvent.

Catalyst Selection and Loading

In the context of catalytic hydrogenation of the precursor aldehyde, the choice of catalyst is critical. Palladium-based catalysts are highly effective for the hydrogenation of benzaldehydes to benzyl alcohols. researchgate.netspringerprofessional.de The catalyst's support material can significantly influence its activity and stability. For example, palladium nanoparticles supported on amine-functionalized clinoptilolite have demonstrated excellent performance, achieving high yields of benzyl alcohol. springerprofessional.de The loading of the catalyst is another important variable to optimize; higher loading may increase the reaction rate but also the cost.

| Catalyst | Support | Conversion (%) | Selectivity for Benzyl Alcohol (%) |

| 2% Pd | APTMSCLI | 100 | 100 |

| Pd | ZrO2 | - | >98 |

| Pd | AC | - | >98 |

Data compiled from studies on benzaldehyde (B42025) hydrogenation. researchgate.netspringerprofessional.de

Temperature and Pressure Optimization

Temperature and pressure are crucial parameters in hydrogenation reactions. Generally, increasing the temperature and pressure can lead to higher reaction rates. However, for selective hydrogenations, milder conditions are often preferred to avoid side reactions. For the hydrogenation of benzaldehyde, reactions have been successfully carried out under mild conditions, including at room temperature and atmospheric pressure, as well as at slightly elevated temperatures (e.g., 70°C) and pressures (e.g., 0.5 MPa). researchgate.net Optimization of these parameters is essential to find the balance between reaction efficiency and energy consumption.

Stereoselective Synthesis Approaches

The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis to produce a single enantiomer is not applicable to this specific compound.

However, in the broader context of substituted benzyl alcohol synthesis, stereoselectivity is a critical consideration when the molecule possesses a chiral center. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.

Several methods exist for the stereoselective synthesis of chiral benzyl alcohols. These include the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions, and the asymmetric addition of organometallic reagents to aldehydes. organic-chemistry.org For instance, Noyori-Ikariya type ruthenium(II) catalysts are well-known for their ability to effect the asymmetric transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity. researchgate.net While not directly applicable to the synthesis of this compound, these principles are fundamental in the synthesis of a wide range of structurally related chiral compounds.

Chemical Reactivity and Transformation Mechanisms of 2,6 Dimethoxy 4 Methylphenyl Methanol

Reactivity of the Benzylic Alcohol Functional Group

The benzylic alcohol moiety in (2,6-Dimethoxy-4-methylphenyl)methanol is the primary site for several important chemical transformations, including esterification, etherification, oxidation, and reduction. The presence of two methoxy (B1213986) groups in the ortho positions to the hydroxymethyl group introduces significant steric hindrance, which can influence the reaction rates and conditions required for these transformations.

Esterification Reactions

Esterification of this compound involves the reaction of its hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), to form an ester. Due to the steric hindrance posed by the adjacent methoxy groups, forcing conditions or specific catalytic methods may be necessary to achieve high yields.

Standard Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, might be slow. More efficient methods often employ acylating agents. For instance, the use of acid anhydrides in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction even with sterically hindered alcohols. The reaction with acetyl chloride, another common acetylating agent, can also be employed, often under solvent-free conditions, to produce the corresponding acetate (B1210297) ester. iiste.org

The general mechanism for the esterification with an acid anhydride involves the formation of a highly reactive N-acylpyridinium intermediate when a catalyst such as pyridine (B92270) is used. The alcohol then attacks this intermediate, leading to the formation of the ester and the regeneration of the catalyst. libretexts.org

Table 1: Examples of Esterification of Sterically Hindered Alcohols This table presents data for analogous sterically hindered alcohols to illustrate potential reaction conditions.

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Product | Yield (%) |

| tert-Butyl alcohol | Acetic acid / HOBt / EDC | DMAP | tert-Butyl acetate | - |

| Testosterone | Acetic acid | DMAP | Testosterone acetate | 95% researchgate.net |

| 4-Hydroxybenzyl alcohol | Acetyl chloride | None (solvent-free) | 4-(Acetoxymethyl)phenol | 96% iiste.org |

Note: HOBt = Hydroxybenzotriazole, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP = 4-Dimethylaminopyridine. Data is illustrative of general methods for hindered alcohols.

Etherification Reactions

The synthesis of ethers from this compound can be accomplished through several routes. The Williamson ether synthesis, a classical method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organic-chemistry.org However, for sterically hindered benzylic alcohols, this SN2 reaction might be slow.

Alternatively, acid-catalyzed dehydrative etherification presents another pathway. In this method, two molecules of the alcohol can condense, or one molecule of the alcohol can react with a different alcohol, in the presence of an acid catalyst to form a symmetrical or unsymmetrical ether, respectively. Iron(III) chloride has been shown to be an effective catalyst for the symmetrical etherification of benzylic alcohols. nih.gov For the formation of unsymmetrical ethers, a combination of an iron(II) salt and a suitable ligand can promote the cross-etherification between a benzylic alcohol and an aliphatic alcohol. nih.gov The mechanism for these iron-catalyzed reactions is suggested to proceed through an ionic pathway where the iron catalyst acts as a Lewis acid. nih.gov

Table 2: Examples of Etherification of Substituted Benzylic Alcohols This table presents data for analogous substituted benzylic alcohols to illustrate potential reaction conditions.

| Benzylic Alcohol | Second Alcohol | Catalyst System | Product Type | Yield (%) |

| 1-Phenylethanol | 1-Phenylethanol | FeCl₃·6H₂O | Symmetrical Ether | 91% nih.gov |

| 1-(4-Methoxyphenyl)ethanol | 1-(4-Methoxyphenyl)ethanol | FeCl₃·6H₂O | Symmetrical Ether | 85% nih.gov |

| 1-Phenylethanol | 1-Butanol | FeCl₂·4H₂O / Ligand | Unsymmetrical Ether | 89% nih.gov |

Oxidation Reactions

The benzylic alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, (2,6-Dimethoxy-4-methyl)benzaldehyde. The presence of electron-donating groups (methoxy and methyl) on the aromatic ring generally accelerates the rate of oxidation. rsc.org

A variety of oxidizing agents and catalytic systems can be employed for this transformation. Environmentally friendly methods utilizing molecular oxygen or air as the oxidant in the presence of a photocatalyst, such as thioxanthenone, have been developed. rsc.org These reactions often proceed under mild conditions, for instance, with irradiation by visible light. Mechanistic studies of such photochemical oxidations suggest a process involving hydrogen atom transfer from the alcohol to the excited photocatalyst. organic-chemistry.org

Heterogeneous catalysis using palladium nanoparticles supported on aluminum oxy-hydroxide also provides an efficient route for the oxidation of benzylic alcohols to aldehydes under solvent-free conditions. nih.gov Over-oxidation to the carboxylic acid is a potential side reaction, but reaction conditions can often be tuned to favor the formation of the aldehyde. acs.org

Table 3: Catalytic Systems for the Oxidation of Benzylic Alcohols to Aldehydes This table presents data for analogous benzylic alcohols to illustrate potential reaction conditions.

| Substrate | Catalyst/Conditions | Oxidant | Product | Yield (%) |

| Benzyl (B1604629) alcohol | Pd/AlO(OH) nanoparticles, KOH, ultrasonic | O₂ | Benzaldehyde (B42025) | High |

| 4-Methoxybenzyl alcohol | Eosin Y, blue LED | O₂ | 4-Methoxybenzaldehyde | - |

| Various benzyl alcohols | Thioxanthenone, visible light | Air | Corresponding aldehydes | Good to excellent rsc.org |

Reduction Reactions

The reduction of the benzylic alcohol group in this compound results in the formation of 2,6-dimethoxy-p-xylene. This transformation, which involves the complete removal of the hydroxyl group (deoxygenation), can be achieved using several methods.

A classical approach involves the use of hydriodic acid with red phosphorus as a stoichiometric reducing agent. nih.govresearchgate.net This method is effective for the reduction of primary, secondary, and tertiary benzylic alcohols to the corresponding hydrocarbons. nih.govresearchgate.net More recently, transition-metal-free catalytic systems have been developed. For example, sodium iodide can catalyze the reduction of benzylic alcohols using formic acid as a hydrogen donor. rsc.org

Photocatalytic methods also offer a modern approach to the deoxygenation of benzylic alcohols. A dual catalytic system combining a hydrogen atom transfer (HAT) photocatalyst and a cobalt complex can achieve the dehydroformylation of benzylic alcohols to arenes under mild conditions, proceeding through a radical pathway. uni-regensburg.dechemistryviews.org

Aromatic Ring Functionalization Pathways

The aromatic ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy groups and one electron-donating methyl group.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic compounds. wikipedia.org The substituents on the benzene (B151609) ring determine the rate and regioselectivity of the reaction. libretexts.org The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. wikipedia.org

In this compound, the two methoxy groups are located at positions 2 and 6, and the methyl group is at position 4. The available positions for substitution are C3 and C5. Both of these positions are ortho to one methoxy group and meta to the other, and both are ortho to the methyl group. However, the directing effects of the powerful activating methoxy groups would strongly favor substitution at positions ortho and para to them. Since the para position to both methoxy groups is occupied by the methyl group, and the other ortho positions are also substituted, the remaining positions (C3 and C5) are the likely targets.

Significant steric hindrance from the two ortho-methoxy groups and the benzylic alcohol group at C1 would likely play a crucial role in directing an incoming electrophile. It is plausible that electrophilic attack would be sterically hindered, potentially requiring specific catalysts or reaction conditions. If a reaction were to occur, it would likely be at the C3 or C5 position.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Given the high electron density of the ring, these reactions would be expected to proceed readily, provided steric factors can be overcome.

Directed ortho-Metalation and Related Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction's regioselectivity is controlled by a Directed Metalation Group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent, directing deprotonation to a proximate ortho position. wikipedia.org

In the case of this compound, there are three potential directing groups: the two methoxy (-OCH₃) groups and the hydroxymethyl (-CH₂OH) group. Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases. Consequently, the initial and most rapid reaction is the deprotonation of the acidic alcoholic proton to form a lithium alkoxide intermediate, (2,6-Dimethoxy-4-methylphenyl)methoxide. illinois.edu

Once the alkoxide is formed, a subsequent ortho-lithiation of the aromatic ring can occur if a molar excess of the organolithium reagent is used. The directing ability of the substituent groups becomes crucial at this stage. Methoxy groups are recognized as strong DMGs, whereas the lithium alkoxide group (-CH₂OLi) is a considerably weaker director. illinois.edu The two powerful methoxy groups at positions 2 and 6 will therefore dominate the regioselectivity, directing the metalation to the adjacent, and electronically activated, C-3 and C-5 positions. Due to the molecule's symmetry, these positions are chemically equivalent.

The predicted outcome is lithiation at the C-3 (or C-5) position, yielding a dilithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a new substituent specifically at the position ortho to one of the methoxy groups.

Interactive Table 1: Analysis of Directed Metalation Groups (DMGs) in this compound

This table summarizes the directing groups present in the molecule and their influence on the regioselectivity of lithiation reactions. Note that the hydroxymethyl group is converted to its corresponding lithium alkoxide before acting as a DMG.

| Directing Group | Chemical Formula | Classification | Predicted Lithiation Site |

| Methoxy | -OCH₃ | Strong | C-3 / C-5 |

| Lithium Alkoxide | -CH₂OLi | Weak | C-3 / C-5 (minor influence) |

Mechanisms of Degradation and Stability Under Varying Conditions

The stability of this compound is contingent upon the environmental conditions it is subjected to. Exposure to energy sources such as heat and light, or to reactive chemical environments like strong acids or bases, can initiate degradation cascades.

Thermal and Photo-induced Degradation

While specific experimental studies on the thermal and photo-induced degradation of this compound are not extensively documented, its degradation pathways can be predicted based on the chemistry of its constituent functional groups, particularly by comparison with analogous benzyl alcohols and dimethoxybenzene compounds.

Thermal Degradation: At elevated temperatures, the weakest covalent bonds are susceptible to cleavage. The benzylic C-O bond (ArCH₂-OH) and C-H bonds of the methyl and methoxy groups are likely points of initial fragmentation. Studies on benzyl alcohol have shown that thermal stress can induce degradation to produce benzaldehyde, toluene (B28343), and benzene, indicating that multiple cleavage pathways, including dehydrogenation and dehydroxylation, are possible. nih.gov For the title compound, analogous reactions would likely yield 2,6-dimethoxy-4-methylbenzaldehyde (B1593637) and 2,6-dimethoxy-4-methyltoluene as primary degradation products.

Photo-induced Degradation: Aromatic compounds like dimethoxybenzenes are known to absorb ultraviolet radiation, promoting the molecule to an electronically excited state. copernicus.org This excited state is more reactive and can initiate degradation. Studies on dimethoxybenzene isomers show that the excited triplet state can decay to form a solvated electron and a radical cation. copernicus.org This radical cation is a key intermediate that can undergo subsequent reactions, such as deprotonation or demethylation, leading to molecular breakdown. acs.org Research on lignin (B12514952) model compounds, which share structural similarities, confirms that benzyl alcohol moieties are sensitive to photocatalytic conversion. researchgate.net Therefore, under UV irradiation, this compound is expected to degrade via the formation of excited states and radical intermediates.

Acid- and Base-Catalyzed Hydrolysis

The term "hydrolysis" in this context primarily refers to the cleavage of the ether linkages, as the alcohol group itself does not undergo hydrolysis.

Acid-Catalyzed Reactions: The aryl methyl ether linkages are generally stable but can be cleaved under harsh acidic conditions (e.g., strong acids like HBr or HI at high temperatures). The mechanism involves protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack on the methyl group (an Sₙ2 mechanism) or the formation of a phenolic hydroxyl group and a carbocation from the methyl group. The benzyl alcohol moiety can also react under acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a resonance-stabilized benzylic carbocation. This reactive intermediate could then be attacked by a nucleophile or lead to polymerization.

Base-Catalyzed Reactions: The ether linkages in this compound are highly resistant to cleavage by bases. Ethers are generally inert under basic or nucleophilic conditions. The only highly reactive site under basic conditions is the acidic proton of the hydroxyl group, which would be readily deprotonated to form the corresponding alkoxide. This does not, however, lead to the degradation of the carbon skeleton.

Homolytic Cleavage Pathways

Homolytic cleavage, the symmetrical breaking of a covalent bond to produce two radicals, is the fundamental process underlying many thermal and photochemical degradation reactions. The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.org Bonds with lower BDEs are more likely to break when the molecule is subjected to sufficient energy.

For this compound, several bonds are potential sites for homolytic cleavage. The relative stability of the resulting radical products is a key factor in determining the weakest bond.

O-H Bond: The hydroxyl bond is relatively weak, and its cleavage would produce a hydrogen atom and a resonance-stabilized benzyloxyl radical.

Benzylic C-O Bond (ArCH₂-OH): This is another likely point of failure. Cleavage here yields a hydroxyl radical (•OH) and a (2,6-dimethoxy-4-methylphenyl)methyl radical. This benzyl-type radical is significantly stabilized by resonance, delocalizing the unpaired electron over the aromatic ring, which lowers the BDE of this bond.

Aryl C-O Bonds (Ar-OCH₃): These bonds are generally stronger than the benzylic C-O bond due to the sp² hybridization of the aromatic carbon. Their cleavage is less probable under moderate conditions.

C-H Bonds: The C-H bonds of the ring, the methyl group, and the methoxy groups could also cleave, but the benzylic C-O and alcoholic O-H bonds are generally considered more labile due to the stability of the resulting radicals.

The primary homolytic cleavage events are therefore expected to involve the hydroxymethyl side chain, leading to the formation of resonance-stabilized benzyl-type radicals that initiate further degradation reactions.

Interactive Table 2: Predicted Homolytic Cleavage Pathways for this compound

This table outlines the most probable homolytic cleavage events based on established principles of radical stability and bond dissociation energies (BDEs). Relative BDEs are qualitative estimates.

| Bond Subject to Cleavage | Bond Notation | Relative BDE (Estimated) | Resulting Radical Fragments |

| Hydroxyl O-H Bond | ArCH₂O-H | Low | ArCH₂O• (Benzyloxyl radical) + H• (Hydrogen atom) |

| Benzylic C-O Bond | ArCH₂-OH | Low-Medium | ArCH₂• (Benzyl radical) + •OH (Hydroxyl radical) |

| Aryl Ether C-O Bond | Ar-OCH₃ | High | Ar• (Aryl radical) + •OCH₃ (Methoxy radical) |

| Methyl C-H Bond | Ar(CH₂)-H | Medium | Ar(CH₂•) (Substituted benzyl radical) + H• (Hydrogen atom) |

Derivatives and Analogues of 2,6 Dimethoxy 4 Methylphenyl Methanol

Synthesis of Ether and Ester Derivatives

The hydroxyl group of (2,6-Dimethoxy-4-methylphenyl)methanol is a prime site for derivatization, readily undergoing etherification and esterification reactions to yield a variety of functionalized molecules.

Ether Derivatives: The formation of ether linkages from this compound can be achieved through several established synthetic protocols. The Williamson ether synthesis, a classic and widely used method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgmasterorganicchemistry.com For instance, treatment of this compound with a strong base such as sodium hydride, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would yield the corresponding methyl or benzyl ether derivative.

Another significant method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. beilstein-journals.orgscielo.org.mx In the context of the target scaffold, the related compound, 2,6-dimethoxy-4-methylphenol, could be coupled with various aryl halides to produce a range of diaryl ether analogues. Modifications of the Ullmann synthesis, such as the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), have been shown to accelerate the reaction, allowing for milder conditions. nih.gov

Ester Derivatives: Esterification of this compound can be accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid, provides a direct route to ester synthesis. operachem.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, and often with an excess of the alcohol to drive the equilibrium towards the ester product.

Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) can provide a more rapid and often higher-yielding route to the desired esters. This method avoids the equilibrium limitations of the Fischer esterification.

| Derivative Type | Synthetic Method | Key Reagents |

| Alkyl/Benzyl Ethers | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl/Benzyl halide |

| Diaryl Ethers | Ullmann Condensation | Phenol, Aryl halide, Copper catalyst |

| Esters | Fischer Esterification | Carboxylic acid, Strong acid catalyst |

| Esters | Acylation | Acid chloride/anhydride (B1165640), Base |

Formation of Imine and Oxime Derivatives

To generate imine and oxime derivatives, the benzylic alcohol of this compound must first be oxidized to the corresponding aldehyde, 2,6-dimethoxy-4-methylbenzaldehyde (B1593637). This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2).

Imine (Schiff Base) Formation: Imines, also known as Schiff bases, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. core.ac.ukresearchgate.netijacskros.comjetir.org The reaction of 2,6-dimethoxy-4-methylbenzaldehyde with a primary amine, typically under conditions that facilitate the removal of water, leads to the formation of a C=N double bond. This reaction is often catalyzed by either an acid or a base. A wide variety of primary amines can be employed, leading to a diverse library of imine derivatives.

Oxime Formation: Oximes are synthesized by the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH2OH) or its salts, such as hydroxylamine hydrochloride. The reaction of 2,6-dimethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride, usually in the presence of a base like sodium acetate (B1210297) or pyridine to liberate the free hydroxylamine, yields 2,6-dimethoxy-4-methylbenzaldehyde oxime. carlroth.com The formation of the oxime introduces a C=N-OH functional group.

| Derivative | Precursor | Key Reagents |

| Imine (Schiff Base) | 2,6-Dimethoxy-4-methylbenzaldehyde | Primary amine, Acid or Base catalyst |

| Oxime | 2,6-Dimethoxy-4-methylbenzaldehyde | Hydroxylamine hydrochloride, Base |

Analogues with Modified Aromatic Substituents (e.g., varied alkyl or alkoxy groups)

The aromatic ring of this compound offers multiple positions for substitution, allowing for the synthesis of a wide range of analogues with varied alkyl and alkoxy groups. The synthesis of such analogues often begins with appropriately substituted phenol or benzene (B151609) precursors.

For instance, the synthesis of 2,6-dialkoxybenzaldehydes, which are precursors to the corresponding benzyl alcohols, can be achieved through the O-alkylation of 2,6-dihydroxybenzaldehyde (B146741) or through the formylation of 1,3-dialkoxybenzenes. The latter approach has been utilized to prepare various symmetrical and unsymmetrical 2,6-dialkoxybenzaldehydes.

The synthesis of analogues with different alkyl groups at the 4-position can be achieved by starting with the corresponding 4-alkyl-2,6-dimethoxyphenol. These precursors can often be synthesized through multi-step sequences involving Friedel-Crafts alkylation or other aromatic substitution reactions on a more fundamental building block like syringol (2,6-dimethoxyphenol).

Structural Modifications of the Benzylic Position (e.g., incorporation into larger ring systems)

The benzylic position of this compound and its derivatives is activated towards various chemical transformations, enabling its incorporation into larger ring systems. Intramolecular cyclization reactions are a key strategy for achieving such structural modifications.

For example, derivatives of this compound bearing a suitable tethered nucleophile can undergo intramolecular cyclization to form fused or spirocyclic ring systems. The specific nature of the cyclization will depend on the length and functionality of the tether.

Furthermore, the benzylic alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate intramolecular nucleophilic substitution reactions. Alternatively, radical-mediated cyclizations can be employed, where a radical generated at a distal position of a tethered side chain adds to the aromatic ring.

Synthesis of Complex Polycyclic Structures Incorporating the Scaffold

The this compound scaffold can serve as a key building block in the total synthesis of complex polycyclic natural products and other intricate molecular architectures. researchgate.netumich.edursc.org The substituted phenyl ring can be a part of a larger polycyclic system, or the benzylic position can be a handle for constructing additional rings.

Strategies such as the Diels-Alder reaction, where a diene containing the (2,6-Dimethoxy-4-methylphenyl) moiety reacts with a dienophile, can be employed to construct new six-membered rings. researchgate.net Photoenolization/Diels-Alder (PEDA) reactions are another powerful tool for the construction of polycyclic systems. researchgate.net

Furthermore, cascade reactions, where a series of bond-forming events occur in a single synthetic operation, can be designed to rapidly assemble complex polycyclic structures from precursors incorporating the this compound scaffold. rsc.org The synthesis of fused heterocyclic compounds often involves cyclization reactions that can incorporate the aromatic ring and its substituents into the final heterocyclic system. airo.co.innih.govresearchgate.netmdpi.com

The strategic incorporation of the this compound unit into synthetic routes allows for the creation of novel and complex molecules with potential applications in various fields of chemical and biological sciences.

Advanced Spectroscopic and Structural Characterization of 2,6 Dimethoxy 4 Methylphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to other protons. For (2,6-Dimethoxy-4-methylphenyl)methanol, the spectrum is expected to be relatively simple due to the molecule's symmetry. The two methoxy (B1213986) groups are chemically equivalent, as are the two aromatic protons.

Key expected signals in the ¹H NMR spectrum include:

A singlet for the methyl protons (-CH₃) on the aromatic ring.

A singlet for the six protons of the two equivalent methoxy groups (-OCH₃).

A singlet for the two equivalent aromatic protons (Ar-H).

A singlet for the two benzylic protons of the hydroxymethyl group (-CH₂OH).

A broad singlet for the hydroxyl proton (-OH), whose chemical shift can vary depending on solvent and concentration.

The following table outlines the predicted ¹H NMR chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH₃ | ~2.3 | Singlet | 3H |

| -OCH₃ | ~3.8 | Singlet | 6H |

| -CH₂OH | ~4.7 | Singlet | 2H |

| Ar-H | ~6.5 | Singlet | 2H |

| -CH₂OH | Variable (e.g., 1.5-2.5) | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, several carbon signals are expected to represent more than one carbon atom.

The expected signals in the ¹³C NMR spectrum are:

A signal for the methyl carbon.

A signal for the two equivalent methoxy carbons.

A signal for the benzylic carbon of the hydroxymethyl group.

Four distinct signals for the aromatic carbons, two of which represent pairs of equivalent carbons.

The table below details the predicted chemical shifts for each unique carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ar-C H₃ | ~21 |

| -OC H₃ | ~56 |

| -C H₂OH | ~65 |

| C 3 / C 5 (Ar-CH) | ~105 |

| C 1 (Ar-C-CH₂OH) | ~118 |

| C 4 (Ar-C-CH₃) | ~138 |

| C 2 / C 6 (Ar-C-OCH₃) | ~159 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be very simple, primarily showing diagonal peaks. Off-diagonal cross-peaks would not be expected between the singlets of the aromatic, methoxy, methyl, and methylene (B1212753) protons. A cross-peak might be observed between the -CH₂OH and -OH protons under specific conditions (e.g., in a dry DMSO-d₆ solvent).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is essential for assigning carbon signals based on their attached, and usually pre-assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This is vital for piecing together the molecular structure. For instance, correlations would be expected between the methoxy protons and the C2/C6 carbons, and between the methylene protons (-CH₂OH) and the aromatic carbons C1, C2, and C6.

The table below summarizes the key expected correlations from 2D NMR experiments.

| 2D NMR Experiment | Key Expected Correlations |

| HSQC | - Ar-H protons (~6.5 ppm) with C3/C5 carbons (~105 ppm). - -OCH₃ protons (~3.8 ppm) with -OCH₃ carbons (~56 ppm). - -CH₂OH protons (~4.7 ppm) with -CH₂OH carbon (~65 ppm). - Ar-CH₃ protons (~2.3 ppm) with Ar-CH₃ carbon (~21 ppm). |

| HMBC | - -OCH₃ protons to C2/C6 carbons. - -CH₂OH protons to C1 , C2 , and C6 carbons. - Ar-H protons to C1 , C2/C6 , and C4 carbons. - Ar-CH₃ protons to C3/C5 and C4 carbons. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with very high accuracy. For this compound, the molecular formula is C₁₀H₁₄O₃. HRMS would be used to confirm this by measuring the exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or M⁺˙).

| Ion Type | Molecular Formula | Calculated Exact Mass |

| [M]⁺˙ | C₁₀H₁₄O₃ | 182.0943 |

| [M+H]⁺ | C₁₀H₁₅O₃ | 183.1016 |

| [M+Na]⁺ | C₁₀H₁₄NaO₃ | 205.0835 |

The experimentally measured mass would be compared to the calculated exact mass, with a very small mass error (typically <5 ppm) confirming the elemental composition.

In a GC-MS analysis of this compound, the sample is first vaporized and separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint.

The mass spectrum of the target compound would show a molecular ion peak (m/z = 182) corresponding to its molecular weight. More importantly, it would display a characteristic fragmentation pattern. Key expected fragment ions would arise from:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in an ion at m/z 165.

Loss of a methoxy radical (•OCH₃): [M - 31]⁺, resulting in an ion at m/z 151.

Loss of the hydroxymethyl group (•CH₂OH): [M - 31]⁺, leading to the stable 2,6-dimethoxy-4-methylphenyl cation at m/z 151.

Formation of the tropylium (B1234903) ion or related structures: Common in the fragmentation of benzyl (B1604629) derivatives, leading to signals at m/z 91, 107, etc., although the substitution pattern here would lead to a more dominant substituted benzylic cation. nih.gov

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, methoxy, methyl, and substituted benzene (B151609) ring components. While a specific spectrum for the title compound is not widely published, the expected vibrational frequencies can be inferred from analyses of substituted benzyl alcohols and related methoxyphenols. researchgate.nettheaic.orgnii.ac.jp

The most prominent feature in the IR spectrum is the O-H stretching vibration of the alcohol group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding in the condensed phase. A sharper, less intense band around 3650-3662 cm⁻¹ could indicate the presence of a "free" hydroxyl group, not involved in strong hydrogen bonding. nii.ac.jp

The C-O stretching vibration of the primary alcohol is expected in the 1050-1220 cm⁻¹ range. theaic.org Additionally, the methoxy groups (-OCH₃) give rise to characteristic C-O stretching bands. The asymmetric C-O-C stretching usually appears as a strong band between 1275 and 1200 cm⁻¹, while the symmetric stretch is found between 1075 and 1020 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3000-3100 cm⁻¹ region. theaic.org The stretching vibrations of the methyl and methylene groups (from the CH₂OH) are found just below 3000 cm⁻¹. Asymmetric and symmetric CH₂ stretching modes are anticipated around 2965-3000 cm⁻¹ and 2943-2950 cm⁻¹, respectively. theaic.org The deformation bands for the CH₂ group (scissoring and wagging) appear in the 1350-1455 cm⁻¹ range. theaic.org

The benzene ring itself produces characteristic bands. Phenyl ring stretching modes are typically found in the 1430-1620 cm⁻¹ region. theaic.org Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are expected in the 800-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alcohol (C-O) | Stretching | 1050 - 1220 | Medium to Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Weak to Medium |

| Aromatic (C=C) | Ring Stretching | 1430 - 1620 | Medium to Weak |

| Alkyl (CH₂, CH₃) | Stretching | 2850 - 3000 | Medium |

| Methoxy (C-O-C) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Methoxy (C-O-C) | Symmetric Stretching | 1020 - 1075 | Medium |

X-ray Crystallography Studies for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is expected to be dominated by hydrogen bonding involving the primary alcohol group. The hydroxyl group can act as both a hydrogen bond donor (H-O) and an acceptor (the lone pairs on the oxygen). This typically leads to the formation of supramolecular chains or networks. For instance, molecules may link into chains via O-H···O hydrogen bonds, where the hydroxyl group of one molecule interacts with the hydroxyl oxygen of a neighboring molecule. nih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around several single bonds. Key conformational features include the orientation of the hydroxymethyl group (-CH₂OH) and the two methoxy groups (-OCH₃) relative to the plane of the benzene ring.

In crystal structures of related 2,6-dimethoxyphenyl derivatives, the methoxy groups are often observed to be nearly co-planar with the adjacent aromatic ring, though slight rotations are common. nih.gov The torsion angles (e.g., C-C-O-C) typically deviate only slightly from 0° or 180°, indicating a preference for a planar arrangement to maximize resonance stabilization. nih.govnih.gov However, steric hindrance between the ortho-methoxy groups and the hydroxymethyl substituent may force one or both methoxy groups to rotate out of the plane of the benzene ring. The orientation of the hydroxymethyl group itself is also critical, with the C-C-C-O torsion angle defining its position relative to the ring. The final conformation adopted in the crystal is the one that minimizes steric strain while maximizing favorable intermolecular interactions, particularly hydrogen bonding.

| Compound Feature | Observed Characteristic | Reference |

|---|---|---|

| Dominant Interaction | O-H···N and C-H···O hydrogen bonds forming chains | nih.gov |

| Molecular Conformation | Non-planar, with significant dihedral angle between aromatic rings | nih.gov |

| Methoxy Group Orientation | Nearly co-planar with the attached benzene ring (torsion angles -4.9° to 5.6°) | nih.gov |

| Supramolecular Structure | Formation of one-dimensional chains via C-H···O and O-H···O hydrogen bonds | nih.gov |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from reaction impurities or related compounds, as well as for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analyte.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov To improve peak shape and resolution, an acid, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase at a low concentration (e.g., 0.1%). nih.gov

Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light. The detection wavelength is usually set at a λₘₐₓ of the compound, typically around 254 nm or 280 nm, to ensure high sensitivity. nih.gov The method can be validated according to established guidelines to determine its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net This ensures the reliability of the method for routine purity testing and quantitative measurements.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixture (often with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) is used as the stationary phase.

The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve good separation, with a target retention factor (Rf) value typically between 0.3 and 0.7 for the compound of interest. For example, a mobile phase of ethyl acetate in hexane would be appropriate. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic ring will quench the fluorescence of the indicator on the plate. Alternatively, staining with a chemical agent such as potassium permanganate (B83412) or iodine can be used.

Applications in Advanced Organic Synthesis and Materials Science

As a Key Intermediate in the Synthesis of Complex Molecules

The utility of (2,6-Dimethoxy-4-methylphenyl)methanol as a synthetic intermediate is primarily derived from the reactivity of its hydroxymethyl group, which can be readily oxidized or substituted, and the specific substitution pattern of the phenyl ring that directs further chemical transformations.

This compound is a recognized precursor for a key structural component of Balanol, a natural product isolated from fungi such as Verticillium balanoides. Balanol is a potent inhibitor of the protein kinase C (PKC) enzyme family, making its total synthesis a significant area of research. nih.govrsc.orgresearchgate.netresearchgate.net The structure of Balanol contains a complex benzophenone (B1666685) moiety attached to a hexahydroazepine ring system. nih.gov The synthesis of this sterically congested benzophenone portion is a major challenge, and strategies have been developed that utilize precursors derived from this compound. The compound provides the foundational C9 skeleton for one of the aromatic rings in the benzophenone core of the natural product.

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| This compound | 1. Oxidation (e.g., with PCC or MnO₂) 2. Conversion to an acyl chloride or other activated species 3. Friedel-Crafts acylation with a second aromatic precursor | 2,6-dimethoxy-4-methylphenyl substituted benzophenone | General synthetic routes to benzophenones. researchgate.net |

The benzophenone derivatives synthesized from this compound are themselves valuable intermediates for the construction of fused heterocyclic systems, most notably xanthones. nih.gov Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone framework that exhibit a wide range of biological activities. nih.gov The classical route to xanthone (B1684191) synthesis often involves the acid-catalyzed cyclodehydration of a 2,2'-dihydroxybenzophenone (B146640) intermediate. researchgate.netup.pt Therefore, by serving as a precursor to a key benzophenone fragment, this compound acts as a foundational building block for this important class of heterocyclic compounds. Research has also shown that under certain acylation and aromatization conditions, intermediates derived from this scaffold can unexpectedly cyclize to form substituted xanthone systems.

Development of Scaffolds for Interdisciplinary Research

The unique arrangement of methoxy (B1213986) and methyl substituents on the aromatic ring of this compound gives it a defined three-dimensional structure. This makes it an interesting scaffold for applications that extend beyond traditional organic synthesis into materials science and supramolecular chemistry.

While polymers incorporating dialkoxybenzene moieties are a subject of research for developing new materials with specific optoelectronic or physical properties, the direct application of this compound as a monomer or precursor in polymer synthesis is not widely documented in scientific literature. nih.govacademie-sciences.fr Research in the field has explored related structures, such as those containing 3,3'-dimethoxybiphenyl (B1581302) units or 2,5-dimethoxy furan, for the creation of novel polymers. kashanu.ac.irkashanu.ac.irtubitak.gov.tr However, specific examples detailing the polymerization of this compound itself are not prominent.

The potential for this compound to act as a component in supramolecular assemblies lies in the non-covalent interactions afforded by its aromatic ring and oxygen-containing functional groups. However, its specific use in the design and synthesis of supramolecular structures is not extensively reported in the available literature.

Applications of Derivatives in Specialized Fields

The strategic placement of electron-donating methoxy groups and a lipophilic methyl group on the phenyl ring of this compound derivatives can significantly influence the physicochemical properties and biological interactions of larger molecules incorporating this scaffold.

Medicinal Chemistry Research (as a pharmacophore in scaffold design)

While specific examples of marketed drugs containing the precise this compound-derived scaffold are not readily found in publicly available literature, the broader class of dimethoxyphenyl derivatives is prevalent in numerous bioactive compounds. For instance, the dimethoxy-substituted phenyl ring is a common feature in various kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The methoxy groups can form key hydrogen bonds with amino acid residues in the active site of kinases, contributing to the inhibitory activity of the molecule.

The (2,6-Dimethoxy-4-methylphenyl) group, in particular, offers a distinct substitution pattern that medicinal chemists can exploit. The two methoxy groups flanking the benzylic alcohol (or its derivatives) can enforce a specific conformation and modulate the electronic properties of the ring. The para-methyl group can provide a lipophilic interaction point within a protein's binding pocket and can also influence the metabolic stability of the compound. Researchers engaged in rational drug design may incorporate this moiety into novel molecular frameworks to explore new structure-activity relationships (SAR) in the pursuit of more potent and selective therapeutic agents.

The table below illustrates how the structural features of the (2,6-Dimethoxy-4-methylphenyl) core could contribute to its role as a pharmacophore.

| Structural Feature | Potential Pharmacophoric Contribution |

| 2,6-Dimethoxy groups | Hydrogen bond acceptors, conformational restriction, modulation of ring electronics |

| 4-Methyl group | Lipophilic interactions, metabolic stability enhancement |

| Phenyl ring | Aromatic stacking interactions, core scaffold for substituent attachment |

Agricultural Chemical Development (as active ingredient precursors)

In the field of agricultural science, the development of new pesticides, herbicides, and fungicides with improved efficacy and environmental profiles is a constant endeavor. The this compound scaffold can serve as a valuable starting material or intermediate in the synthesis of novel agrochemicals. The structural motifs present in this compound are found in various classes of pesticides.

The design of modern agrochemicals often involves the incorporation of substituted phenyl rings to optimize the interaction of the active ingredient with its biological target in the pest, weed, or fungus. The specific arrangement of substituents on the aromatic ring can influence the compound's mode of action, selectivity, and persistence in the environment.

While direct examples of commercial agrochemicals derived specifically from this compound are not prominently documented, the general structural class of dimethoxy-substituted aromatic compounds has been explored in the development of new active ingredients. For example, the synthesis of novel fungicides and herbicides has involved the use of various substituted phenols and benzyl (B1604629) alcohols as key building blocks. The methoxy groups can play a role in the molecule's ability to penetrate the target organism and interact with specific enzymes or receptors.

The development of new agricultural chemicals is a highly proprietary area of research, and as such, the specific synthetic pathways and intermediates used are often not disclosed in the public domain until late-stage development or patent publication. However, based on the known principles of agrochemical design, it is plausible that derivatives of this compound could be investigated as precursors to new classes of pesticides. The combination of steric bulk from the methoxy groups and the lipophilicity of the methyl group could be advantageous in designing molecules with specific target selectivity and favorable environmental degradation profiles.

The following table outlines potential roles of the (2,6-Dimethoxy-4-methylphenyl) moiety in the design of agricultural chemical precursors.

| Moiety Component | Potential Role in Agrochemical Precursor Design |

| Substituted Phenyl Ring | Core structure for building more complex active ingredients. |

| Methoxy Groups | Influencing solubility, metabolic stability, and binding to target sites. |

| Methyl Group | Enhancing lipophilicity for improved penetration of biological membranes. |

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed studies focusing on green or sustainable synthetic methodologies specifically for (2,6-Dimethoxy-4-methylphenyl)methanol are limited in published literature. In the broader field of organic synthesis, research is actively pursuing the use of renewable starting materials, minimizing hazardous waste, and employing catalytic rather than stoichiometric reagents. Future research for this compound could involve exploring biocatalytic methods or utilizing flow chemistry to improve yield, reduce energy consumption, and enhance safety. General principles of sustainable chemistry suggest that future synthetic routes could aim to reduce the number of steps and improve the atom economy, moving away from traditional multi-step syntheses that may involve harsh conditions or toxic reagents.

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by its functional groups: the hydroxyl (-OH), the methoxy (B1213986) (-OCH3) groups, and the aromatic ring. The benzylic alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The electron-donating methoxy groups activate the aromatic ring, making it amenable to electrophilic substitution. However, specific studies detailing novel reactivity patterns, such as its use in C-H activation, cross-coupling reactions, or asymmetric catalysis, are not prominent in current scientific databases. Future exploration could focus on how the specific substitution pattern of this molecule influences its reactivity in modern organic reactions, potentially leading to the synthesis of novel and complex molecular architectures.

Integration into Advanced Functional Materials

There is no available research indicating the integration of this compound into advanced functional materials. Hypothetically, its structure could serve as a monomer or a building block for polymers, metal-organic frameworks (MOFs), or liquid crystals. The aromatic core and the reactive hydroxyl group provide handles for polymerization or for grafting onto surfaces. Future research could investigate its potential in creating materials with specific optical, electronic, or thermal properties, leveraging the electronic characteristics imparted by the methoxy and methyl substituents on the phenyl ring.

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties and activities of new molecules. Methodologies like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are widely used to design novel compounds. For instance, computational studies on other molecular classes have successfully guided the synthesis of derivatives with enhanced biological activity by modifying substituents to optimize steric and electronic interactions with a target. While no specific computational studies for this compound have been found, this approach represents a significant future direction. Such studies could predict novel derivatives with tailored properties for applications in medicinal chemistry or materials science, thereby prioritizing synthetic efforts.

Potential for Derivatization in Sensing and Detection Technologies

The derivatization of molecules to create chemical sensors or probes is a vibrant area of research. This often involves incorporating a fluorophore or a specific binding site onto a core structure. The this compound scaffold possesses a reactive hydroxyl group that could be functionalized to attach such moieties. However, there is currently no literature available that explores the derivatization of this specific compound for sensing or detection purposes. Future work could focus on designing and synthesizing derivatives that exhibit a change in fluorescence or color upon binding to a specific analyte, such as metal ions, anions, or biologically relevant molecules.

Q & A

Q. How can HPLC be optimized for purity analysis of this compound?

- Methodological Answer : Use a C18 column with a mobile phase gradient of methanol-water (e.g., 60:40 to 90:10 over 20 min). Adjust pH to 3–4 with formic acid to enhance peak resolution. Retention time can be modeled using experimental designs varying methanol content and pH .

Advanced Research Questions

Q. How can biocatalysts improve the sustainability of synthesizing this compound?

- Methodological Answer : Enzymatic reduction using alcohol dehydrogenases or ketoreductases offers higher enantioselectivity and avoids harsh reagents. For example, immobilized enzymes in aqueous-organic biphasic systems (e.g., methanol/water) can enhance yield (≥90%) and reduce waste .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from rotamers or solvent effects. Use variable-temperature NMR to identify dynamic processes. For complex splitting, 2D techniques (COSY, HSQC) clarify coupling networks. Cross-validate with computational chemistry tools (DFT for C chemical shift prediction) .

Q. How does structural modification of the methoxy or methyl groups affect biological activity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies show that replacing the 4-methyl group with halogens (e.g., Cl) enhances antibacterial potency by 2–4×, likely due to increased lipophilicity. Conversely, demethylation of methoxy groups reduces activity, highlighting their role in target binding .

Data Analysis & Future Directions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

- Methodological Answer : Standardize measurement conditions (e.g., temperature, solvent polarity). For logP, use shake-flask assays with octanol-water partitioning and validate via HPLC-derived parameters. Discrepancies often arise from impurities or polymorphic forms .

Q. What are emerging applications of this compound in materials science or pharmacology?

- Methodological Answer : Its aromatic-alcohol structure serves as a building block for liquid crystals (via etherification) or prodrugs (via ester prodrug conjugation). Recent studies highlight its potential as a photoacid generator in polymer chemistry .

Q. What environmental considerations are needed for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.